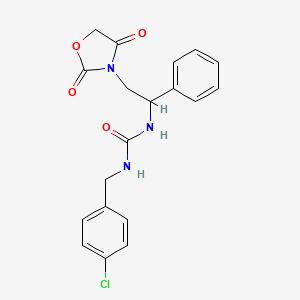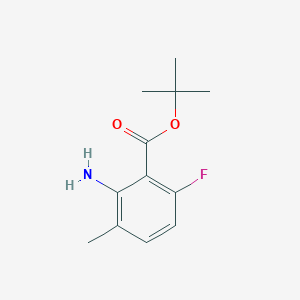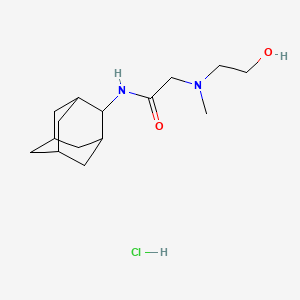
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride is an intricate organic compound noted for its potential applications in various scientific disciplines, particularly due to its unique structural features and biochemical properties. The presence of the adamantane core imparts significant hydrophobicity and rigidity to the molecule, influencing its interactions at the molecular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride typically involves multi-step organic reactions starting with the functionalization of adamantane. Key steps include:
Introduction of an Amino Group: : The adamantane core undergoes substitution reactions to introduce an amino group.
Acetylation: : This is followed by the acetylation of the amino group to form an amide linkage.
Hydroxyethylation: : The final step involves the addition of the 2-hydroxyethyl group under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production might employ high-yielding catalytic processes to enhance the efficiency of each reaction step. Typical methods include solvent extraction, crystallization, and recrystallization to purify the compound to the desired level of purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the hydroxyethyl group.
Reduction: : Reduction reactions can target the amide bond, altering its structure.
Substitution: : The adamantane core is particularly susceptible to substitution reactions.
Common Reagents and Conditions
Oxidation: : Often involves reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used for reduction.
Substitution: : Typically involves halogenating agents like thionyl chloride for effective substitution.
Major Products
The reactions yield various intermediate products depending on the reaction conditions and reagents used, often forming derivatives with modified functional groups that could be used for further applications or research.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride serves as a versatile intermediate in organic synthesis, aiding in the development of complex molecules.
Biology
In biological research, the compound is utilized for its bioactive properties, often investigated for potential therapeutic uses.
Medicine
The compound's unique structure allows it to be explored for potential pharmacological activities, particularly in drug development.
Industry
Industrially, its robust chemical properties make it suitable for incorporation in the manufacture of specialty chemicals and materials.
Wirkmechanismus
N-((1r,3r,5r,7r)-adamantan-2-yl)-2-((2-hydroxyethyl)(methyl)amino)acetamide hydrochloride exerts its effects primarily through interactions with specific molecular targets such as receptors or enzymes. The adamantane core provides stability and enhances lipophilicity, facilitating membrane permeability and subsequent binding to its target sites. This interaction can influence various biochemical pathways, making it a compound of interest in pharmacodynamics studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amantadine: : Another adamantane derivative known for its antiviral and antiparkinsonian properties.
Memantine: : Used in the treatment of Alzheimer's disease, sharing the adamantane core with slight variations in the side chains.
Uniqueness
Feel free to dive deeper into any section!
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-[2-hydroxyethyl(methyl)amino]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2.ClH/c1-17(2-3-18)9-14(19)16-15-12-5-10-4-11(7-12)8-13(15)6-10;/h10-13,15,18H,2-9H2,1H3,(H,16,19);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQXIONOTXABLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC(=O)NC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Cyclohexyl-3-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-5-oxothiomorpholine-2-carboxamide](/img/structure/B2359082.png)
![N-(2,4-dimethylphenyl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2359083.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2359084.png)
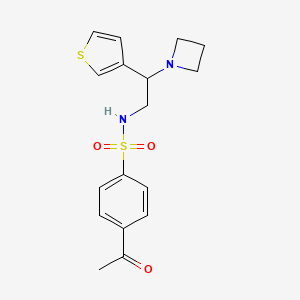
![3-[3-(3-bromophenyl)-2-sulfanylidene-1H-imidazol-5-yl]chromen-2-one](/img/structure/B2359086.png)
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)


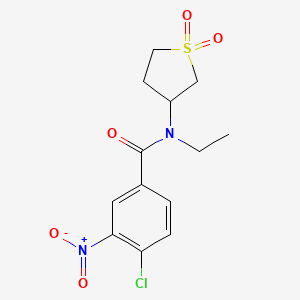
![2-[(2,4-Dichlorophenyl)methoxy]ethan-1-amine](/img/structure/B2359097.png)
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)
![2-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2359100.png)
